molecular formula C18H18N3O4P B14168567 Triaminophenyl phosphate CAS No. 4232-84-2

Triaminophenyl phosphate

Cat. No.: B14168567
CAS No.: 4232-84-2
M. Wt: 371.3 g/mol
InChI Key: ZYPZVOKVDNSKLP-UHFFFAOYSA-N
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Description

Triaminophenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a phosphate group bonded to a phenyl ring substituted with three amino groups. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triaminophenyl phosphate can be synthesized through several methods. One common approach involves the reaction of phenyl phosphate with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atoms on the phenyl ring with amino groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of the compound, minimizing the formation of by-products and ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

Triaminophenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or alkylating agents can be used to substitute the phosphate group.

Major Products Formed

The major products formed from these reactions include nitrophenyl phosphate, aminophenyl phosphate, and various substituted phenyl phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Triaminophenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which triaminophenyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that are involved in phosphate metabolism by binding to their active sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: A widely used flame retardant and plasticizer.

    Triethyl phosphate: Used as a solvent and plasticizer.

    Trimethyl phosphate: Used in the synthesis of other organophosphorus compounds.

Uniqueness

Triaminophenyl phosphate is unique due to the presence of three amino groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to other similar compounds

Properties

CAS No.

4232-84-2

Molecular Formula

C18H18N3O4P

Molecular Weight

371.3 g/mol

IUPAC Name

tris(4-aminophenyl) phosphate

InChI

InChI=1S/C18H18N3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,19-21H2

InChI Key

ZYPZVOKVDNSKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OP(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

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